molecular formula C18H31NO2S B15107539 Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- CAS No. 89784-46-3

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B15107539
CAS No.: 89784-46-3
M. Wt: 325.5 g/mol
InChI Key: VUBCLDCZMWYUIR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a benzenesulfonamide group substituted with bulky tert-butyl and tetramethylbutyl groups. Its molecular structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- typically involves the reaction of benzenesulfonyl chloride with an amine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- finds applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes or receptors. The bulky substituents on the sulfonamide group can influence the binding affinity and specificity of the compound, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-(1,1-dimethylethyl)-4-(1,1,3,3-tetramethylbutyl)-
  • Benzene, 1-(1,1,3,3-tetramethylbutyl)-4-[(trimethylsilyl)oxy]-

Uniqueness

Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-(1,1,3,3-tetramethylbutyl)- is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. The presence of both tert-butyl and tetramethylbutyl groups provides steric hindrance, influencing the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

89784-46-3

Molecular Formula

C18H31NO2S

Molecular Weight

325.5 g/mol

IUPAC Name

4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H31NO2S/c1-16(2,3)13-18(7,8)19-22(20,21)15-11-9-14(10-12-15)17(4,5)6/h9-12,19H,13H2,1-8H3

InChI Key

VUBCLDCZMWYUIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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